molecular formula C22H25Cl2N3O4S B2614751 N1-(2-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898426-11-4

N1-(2-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Katalognummer: B2614751
CAS-Nummer: 898426-11-4
Molekulargewicht: 498.42
InChI-Schlüssel: HJPJHOLMITXDII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-Chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 2-chlorobenzyl group at the N1 position and a complex piperidine-sulfonyl-ethyl substituent at N2. Its design incorporates sulfonamide and piperidine motifs, which are common in bioactive molecules targeting receptors or enzymes (e.g., HIV entry inhibitors, cytochrome P450 substrates) .

Eigenschaften

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2N3O4S/c23-17-8-10-19(11-9-17)32(30,31)27-14-4-3-6-18(27)12-13-25-21(28)22(29)26-15-16-5-1-2-7-20(16)24/h1-2,5,7-11,18H,3-4,6,12-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPJHOLMITXDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Piperidinyl Intermediate: The initial step involves the synthesis of the piperidinyl intermediate by reacting 4-chlorophenylsulfonyl chloride with piperidine under basic conditions.

    Alkylation: The piperidinyl intermediate is then alkylated with 2-chloroethylamine to introduce the ethyl group.

    Oxalamide Formation: The final step involves the reaction of the alkylated piperidinyl intermediate with oxalyl chloride and 2-chlorobenzylamine to form the desired oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of N1-(2-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl or piperidinyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or piperidinyl derivatives.

Wissenschaftliche Forschungsanwendungen

N1-(2-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Oxalamide Derivatives

Core Oxalamide Backbone

The compound shares the oxalamide (N1,N2-oxalyl-bis-amide) scaffold with multiple analogs (e.g., S336, a flavoring agent; HIV entry inhibitors in –5). This backbone facilitates hydrogen bonding and interactions with biological targets, such as viral glycoproteins or metabolic enzymes .

Substituent Variations

N1 Substituents
  • Target Compound : 2-Chlorobenzyl group.
  • Analogs: 4-Chlorophenyl (e.g., compounds 117, 118 in ; HIV inhibitors in –3). 2,4-Dimethoxybenzyl (S336, a flavoring agent) . 3-Chloro-5-fluorophenyl (compound 23 in ).
N2 Substituents
  • Target Compound : Piperidine-2-yl ethyl group with a 4-chlorophenylsulfonyl moiety.
  • Analogs :
    • Piperidine/thiazole hybrids (e.g., compounds 8–11 in ; compound 27 in ).
    • Pyrrolidine-thiazole systems (compounds 14–15 in ).
    • 2-Pyridylethyl (S336) .

      Impact : The sulfonyl group enhances electron-withdrawing properties and may influence cytochrome P450 interactions, as seen in W-15/W-18 sulfonamides (). Piperidine positioning (2-yl vs. 3-yl/4-yl) affects conformational flexibility and receptor binding, as demonstrated in HIV inhibitors .

Physicochemical Properties

Property Target Compound S336 (Flavoring Agent) HIV Inhibitors (e.g., compound 8 )
Molecular Weight ~550–600 g/mol (estimated) 387.3 g/mol 423–478 g/mol
LogP (Lipophilicity) High (chloro/sulfonyl groups) Moderate (dimethoxy/pyridyl) Moderate to high
HPLC Purity Not reported >95% 90–98%

Antiviral Activity (Hypothetical)

While the target compound’s activity is undetermined, structural analogs with piperidine-thiazole motifs (e.g., compound 8 in ) inhibit HIV entry with LC-MS-confirmed structures and >95% purity. The sulfonyl group may enhance binding to viral glycoproteins, as seen in sulfonamide-based drugs .

Metabolic and Toxicological Profiles

  • Cytochrome P450 Interactions : S5456 (), a dimethoxybenzyl analog, inhibits CYP3A4 by 51% at 10 µM. The target’s sulfonyl-piperidine moiety may similarly affect CYP enzymes, necessitating toxicity studies .

Key Differentiators and Challenges

  • Therapeutic Potential: Predicted to bridge antiviral and enzyme-modulating activities, but requires validation.

Biologische Aktivität

N1-(2-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H25Cl2N3O4S
  • Molecular Weight : 498.4 g/mol
  • CAS Number : 898460-38-3

Structure

The compound features a complex structure comprising:

  • A chlorobenzyl moiety
  • A piperidine ring
  • A sulfonamide linkage

This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to N1-(2-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide exhibit significant antimicrobial properties. In particular, studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The sulfonamide group in the compound plays a pivotal role in enzyme inhibition. For instance, compounds with similar structures have demonstrated strong inhibitory effects on urease and acetylcholinesterase, which are crucial in various biochemical pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism likely involves the interaction of the sulfonamide group with specific proteins involved in cancer cell proliferation .

The proposed mechanism of action for N1-(2-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide includes:

  • Protein Interaction : The sulfonamide moiety interacts with enzymes, potentially inhibiting their activity.
  • Cell Membrane Interaction : The chlorobenzyl group may affect cellular membrane integrity, leading to altered cell function and viability.

Study 1: Antibacterial Activity

A study conducted on a series of sulfonamide derivatives showed that compounds structurally related to N1-(2-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide exhibited varying degrees of antibacterial activity. The most active derivatives had IC50 values indicating potent inhibition against Salmonella typhi and Bacillus subtilis .

CompoundIC50 (µM)Target Bacteria
Compound 7l2.14 ± 0.003Salmonella typhi
Compound 7m0.63 ± 0.001Bacillus subtilis

Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, it was found that several derivatives of the compound showed strong inhibition against urease, with some exhibiting IC50 values as low as 0.63 µM .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, starting with the formation of intermediates such as the chlorobenzyl and sulfonylated piperidine moieties. Key steps include:

  • Sulfonylation of piperidine : Reacting 4-chlorophenylsulfonyl chloride with piperidine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to achieve regioselective sulfonylation .
  • Oxalamide coupling : Using oxalyl chloride or activated esters (e.g., HATU) to couple intermediates in the presence of a base (e.g., triethylamine) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product with ≥95% purity .

Q. What are the primary biological targets and mechanisms of action reported for this compound?

The compound exhibits activity against enzymes (e.g., tyrosinase) and receptors via:

  • Enzyme inhibition : Competitive binding to catalytic sites, as shown in kinetic assays (e.g., IC₅₀ values derived from spectrophotometric methods) .
  • Receptor modulation : G protein-coupled receptor (GPCR) binding, validated through radioligand displacement assays .

Q. Which analytical techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the oxalamide core, chlorobenzyl, and sulfonylated piperidine groups .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ (C=O stretching) and 1150 cm⁻¹ (S=O stretching) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular formula accuracy (e.g., [M+H]⁺ at m/z 521.08) .

Q. What is the compound’s solubility profile, and how does it impact in vitro assays?

The compound is soluble in polar aprotic solvents like DMSO (≥10 mM), making it suitable for cell-based assays. Precipitation in aqueous buffers (e.g., PBS) can be mitigated using co-solvents (e.g., 0.1% Tween-80) .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonylation be addressed?

Regioselectivity in piperidine sulfonylation is influenced by steric and electronic factors. Strategies include:

  • Temperature control : Low temperatures (0–5°C) favor sulfonylation at the less hindered piperidine nitrogen .
  • Protecting groups : Temporary protection of reactive sites (e.g., Boc groups) to direct sulfonylation .

Q. How do contradictory data in target validation studies arise, and how can they be resolved?

Discrepancies in enzyme inhibition assays (e.g., varying IC₅₀ values) may stem from assay conditions (pH, ionic strength). Mitigation strategies:

  • Standardized protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) .
  • Orthogonal assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Glide can model interactions with enzymes (e.g., sulfonamide binding to tyrosinase’s copper center) .
  • QSAR models : Use substituent electronic parameters (Hammett σ) to correlate chloro/methoxy groups with bioactivity .

Q. How can pharmacokinetic limitations (e.g., low oral bioavailability) be addressed?

  • Prodrug design : Introduce ester groups at the oxalamide nitrogen to enhance membrane permeability .
  • Nanocarrier systems : Liposomal encapsulation improves solubility and half-life in vivo .

Q. What strategies validate the compound’s stereochemical purity?

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .
  • X-ray crystallography : Resolve absolute configuration, though co-crystallization with a chiral auxiliary may be required .

Q. How do structural analogs compare in toxicity profiles?

  • In vitro toxicity : Compare IC₅₀ values in HEK293 (non-target) vs. cancer cells (e.g., MCF-7). Replace the 4-chlorophenyl group with a methoxy group to reduce hepatotoxicity .
  • Metabolic stability : Assess cytochrome P450 inhibition using human liver microsomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.